p-(Methylamino)phenol sulphate
Description
Historical Perspectives and Evolution of Research on p-(Methylamino)phenol Sulphate
The story of this compound begins in 1891 when Alfred Bogisch, a chemist working for Julius Hauff's chemical company, discovered that methylated p-aminophenol exhibited more vigorous developing action than its parent compound, p-aminophenol. wikipedia.orgchemeurope.com This led to Hauff's introduction of the compound as a photographic developing agent. wikipedia.orgchemeurope.com The precise chemical structure of this early "Metol," as it was trade-named by Aktien-Gesellschaft für Anilinfabrikation (AGFA), is not definitively known, but it is believed to have been methylated at the ortho position of the benzene (B151609) ring (p-amino-o-methylphenol). wikipedia.orgchemeurope.com Over time, the term Metol came to signify the N-methylated version, p-(methylamino)phenol, and the o-methylated variant fell out of use. wikipedia.orgchemeurope.com AGFA's trade name "Metol" became the most common name for the compound, with Eastman Kodak's "Elon" being another widely recognized name. wikipedia.orgchemeurope.comadorama.com
The primary application driving early research and use of this compound was in the field of black-and-white photography. wikipedia.orgchemiis.comebay.com For over a century, it has been a key ingredient in photographic developers, often used by amateur and professional photographers alike. wikipedia.orgchemeurope.com Its effectiveness as a developing agent, particularly for continuous tone applications, led to its inclusion in numerous published developer formulas and commercial products. chemeurope.combhphotovideo.com
Significance of this compound in Chemical Research and Industrial Applications
The significance of this compound extends across various chemical and industrial domains, most notably in photography and as a chemical intermediate.
Photographic Developing Agent:
The primary and most well-known application of this compound is as a developing agent in black-and-white photography. wikipedia.orgchemiis.comebay.com It is prized for its ability to produce fine-grain images with low fogging, resulting in sharp, detailed, and high-contrast photographs. chemiis.combhphotovideo.com In this context, it functions by reducing exposed silver halide crystals in the photographic film or paper to metallic silver, which forms the visible image. chemiis.com
A key aspect of its utility in photography is its synergistic combination with hydroquinone (B1673460), forming what is known as an "MQ developer." wikipedia.orgchemeurope.com This mixture exhibits superadditivity, meaning the rate of development is greater than the sum of the individual rates of each agent. wikipedia.orgchemeurope.com This versatility allows for a wide range of developer characteristics by adjusting the proportions of Metol, hydroquinone, and other components like restrainers, as well as the pH of the solution. wikipedia.orgchemeurope.com Notable developer formulas that utilize Metol include Eastman Kodak's D-76 film developer, D-72 print developer, and D-96 motion picture negative developer. wikipedia.orgchemeurope.com
Other Industrial and Research Applications:
Beyond photography, this compound finds use in other areas:
Hair Dyes: It is used in oxidative hair dye formulations. haz-map.comindustrialchemicals.gov.aueuropa.eu
Corrosion Inhibitor: The compound can act as a corrosion inhibitor for steel. industrialchemicals.gov.ausigmaaldrich.com
Chemical Synthesis: It serves as a reducing agent in certain chemical reactions. chemiis.comsigmaaldrich.com For instance, it has been used in the synthesis of soluble graphene nanosheets. ebi.ac.uk It is also a reagent in reactions to determine levels of contaminants and drugs through methods like electrochemical or spectrophotometric analysis. sigmaaldrich.com
Nomenclature and Chemical Synonyms of this compound
The compound this compound is known by a variety of names and identifiers in scientific and commercial contexts. Its systematic and common names reflect its chemical structure and historical usage.
The IUPAC (International Union of Pure and Applied Chemistry) name for the compound is 4-(methylamino)phenol;sulfuric acid. nih.govnih.gov The chemical formula is (C₇H₁₀NO)₂SO₄. wikipedia.orgchemeurope.com
Due to its long history and widespread use, particularly in the photographic industry, it has accumulated numerous synonyms and trade names. The most prevalent of these is Metol . wikipedia.orgchemeurope.com Other common names include:
N-Methyl-p-aminophenol sulfate (B86663) wikipedia.orgnih.gov
p-Methylaminophenol sulfate chemiis.comnih.gov
Monomethyl-p-aminophenol hemisulfate wikipedia.orgchemeurope.com
Elon (a trade name from Eastman Kodak) wikipedia.orgchemeurope.com
The following table provides a structured overview of its nomenclature and key identifiers.
| Identifier Type | Value |
| IUPAC Name | 4-(methylamino)phenol;sulfuric acid nih.govnih.gov |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ wikipedia.orgchemeurope.com |
| CAS Number | 55-55-0 wikipedia.orgnih.gov |
| Common Synonyms | Metol, N-Methyl-p-aminophenol sulfate, p-Methylaminophenol sulfate, Monomethyl-p-aminophenol hemisulfate, Elon wikipedia.orgchemeurope.comchemiis.comnih.gov |
| Other Trade Names | Pictol, Rhodol, Enel, Viterol, Scalol, Genol, Satrapol, Photol wikipedia.orgchemeurope.comchemotechnique.se |
The compound is the sulfate salt of N-methylaminophenol. wikipedia.org Several methods exist for the preparation of N-methylaminophenol, including the decarboxylation of N-4-hydroxyphenylglycine (Glycin) or by the reaction of hydroquinone with methylamine (B109427). wikipedia.org
Properties
IUPAC Name |
4-(methylamino)phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPPUOVSUINHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-72-9, 150-75-4 (Parent) | |
| Record name | 4-(Methylamino)phenol sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4-(methylamino)-, sulfate (1:1) (salt) | |
| Source | ChemIDplus | |
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| Record name | p-(Methylamino)phenol sulphate | |
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DSSTOX Substance ID |
DTXSID60892463 | |
| Record name | 4-(Methylamino)phenol sulfate (1:1) | |
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Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-55-0, 1936-57-8, 51-72-9 | |
| Record name | Metol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methylaminophenol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4-(methylamino)-, sulfate (1:1) (salt) | |
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| Record name | p-(Methylamino)phenol sulphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936578 | |
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| Record name | Planetol | |
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| Record name | 4-(Methylamino)phenol sulfate (1:1) | |
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| Record name | p-(methylamino)phenol sulphate | |
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Advanced Synthetic Methodologies for P Methylamino Phenol Sulphate and Its Derivatives
Contemporary Synthesis Routes for p-(Methylamino)phenol Sulphate
Traditional synthesis of p-(methylamino)phenol, the precursor to its sulphate salt, is primarily achieved through three main routes. These methods have been optimized over time for large-scale production.
One of the principal industrial methods for producing p-(methylamino)phenol is the thermal decarboxylation of N-4-hydroxyphenylglycine, also known as Glycin. wikiwand.comwikipedia.org The process involves heating N-4-hydroxyphenylglycine, which causes the removal of a carboxyl group as carbon dioxide, yielding the desired N-methyl-p-aminophenol. nih.gov
The reaction is typically carried out at elevated temperatures in a high-boiling point solvent. nih.govgoogle.com Research has shown that the choice of solvent and the presence of a catalyst can significantly influence the reaction rate and completeness. google.com For instance, the process can be slow in certain solvents, but the addition of catalysts like aldehydes or ketones can accelerate the decarboxylation, making the method more efficient. google.com
Table 1: Effect of Catalysts and Solvents on the Decarboxylation of N-4-hydroxyphenylglycine google.com
| Solvent | Catalyst | Temperature (°C) | Reaction Time |
|---|---|---|---|
| Cresylic Acid | None | 170-180 | 2-3 hours |
| Cresylic Acid | Benzaldehyde | 150-155 | ~30 minutes |
| Phenol (B47542) | None | 160 | 2-3 hours |
| Phenol | Benzaldehyde | 160 | 10-15 minutes |
| Cyclohexanol | None | 160 | 4-5 hours |
| Cyclohexanol | Benzaldehyde | 150-160 | ~15 minutes |
Another widely used synthetic route involves the direct reaction of hydroquinone (B1673460) with methylamine (B109427). wikiwand.comwikipedia.orgsciencemadness.org This amination reaction is typically conducted under high temperature and pressure. nih.govgoogle.com The process involves heating a mixture of hydroquinone and an aqueous or alcoholic solution of methylamine in a sealed vessel. google.com
Varying the reaction conditions, such as temperature, duration, and the concentration of methylamine, allows for the optimization of the yield of p-(methylamino)phenol. For example, heating hydroquinone with an excess of aqueous methylamine at 200°C for two to four hours has been shown to produce good yields of the product, which crystallizes upon cooling. google.com
Table 2: Synthesis of p-(Methylamino)phenol from Hydroquinone and Methylamine google.com
| Methylamine Type | Temperature (°C) | Duration | Observations |
|---|---|---|---|
| 10 N Aqueous (2 equivalents) | 200 | 4 hours | 73-75% total yield |
| 10 N Aqueous (1 equivalent) | 120-160 | 20 hours | Reaction proceeds at lower temperatures |
| 10 N Aqueous (1 equivalent) | 100 (Steam-bath) | 6 days | Reaction begins even at this temperature |
| 7.4 N Alcoholic | Not specified | Not specified | Lower conversion observed |
The compound this compound is the sulfate (B86663) salt of p-(methylamino)phenol. wikiwand.comwikipedia.org The free base, p-(methylamino)phenol, obtained from the synthesis routes described above, is a crystalline solid. nih.gov To produce the more stable and commercially supplied sulphate salt, the synthesized p-(methylamino)phenol is subjected to a sulphation reaction.
This is a standard acid-base neutralization. The p-(methylamino)phenol base is dissolved in a suitable solvent, such as water or an alcohol, and is then treated with sulfuric acid. sigmaaldrich.com The reaction yields bis(4-hydroxy-N-methylanilinium) sulphate, which precipitates from the solution and can be isolated by filtration. nih.gov The resulting salt is an off-white crystalline solid that is more stable to light and air than the free base. nih.gov
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, new methodologies for organic synthesis are continuously being developed. royalsocietypublishing.org These approaches are also being applied to the synthesis of p-(methylamino)phenol and its derivatives.
Microwave-assisted synthesis (MAS) has emerged as a significant green chemistry tool that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. mdpi.comunivpancasila.ac.id The technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. researchgate.net
While specific literature on the direct microwave-assisted synthesis of this compound is limited, the principles of MAS are applicable to its formation. For instance, related reactions such as the methylation of phenols have been successfully performed under microwave irradiation, achieving high yields in significantly shorter reaction times (30-60 minutes) compared to conventional methods. researchgate.net This suggests that key steps in the production of p-(methylamino)phenol, such as the reaction of hydroquinone with methylamine or the decarboxylation of N-4-hydroxyphenylglycine, could be optimized using microwave technology to create a more energy-efficient and rapid process. mdpi.com
Electrochemical synthesis represents a powerful green chemistry strategy by using electrons as a "clean" reagent, thereby avoiding the need for conventional oxidizing or reducing agents that can generate hazardous byproducts. nih.gov A key advantage of this method is the ability to control reaction selectivity by precisely adjusting the applied electrode potential. nih.govpku.edu.cn
This high degree of control has been demonstrated in the synthesis of sulfonyl derivatives of p-methylaminophenol. nih.gov In this process, p-methylaminophenol is first electrochemically oxidized to form a reactive p-methylquinoneimine intermediate. This intermediate then reacts with sulfinic acids present in the solution. By carefully controlling the electrode potential, the reaction can be selectively directed to produce different products. nih.gov
At a lower potential (e.g., 0.25 V), monosulfonyl derivatives (MSP) are the primary product.
By increasing the potential (e.g., 0.55 V), the initially formed MSP can be further oxidized, leading to the formation of bis-sulfonyl (BSP) and even tris-sulfonyl (TSP) derivatives in a one-pot synthesis. nih.gov
This method not only provides a green route by avoiding chemical oxidants but also offers exceptional control over the synthesis of diverse derivatives simply by tuning an electrical parameter. nih.gov
Solvent-Free and Environmentally Benign Solvent Systems
The pursuit of green chemistry has driven the development of synthetic routes that minimize or eliminate the use of hazardous solvents. For the synthesis of p-(methylamino)phenol and its sulphate salt, while traditional methods often rely on conventional organic solvents, newer methodologies focus on solvent-free conditions or the use of environmentally benign solvent systems.
Solvent-free synthesis is a key area of green chemistry, aiming to reduce pollution and energy consumption. royalsocietypublishing.org One approach involves the reaction of starting materials in the absence of a solvent, often facilitated by heat or mechanical energy (mechanochemistry). For instance, solvent-free syntheses of N-methyl imines of aromatic aldehydes have been achieved by reacting the aldehyde with methylamine hydrochloride under mild, catalyst-free conditions. academie-sciences.fr This suggests a potential pathway for the synthesis of related phenolic amines. Another strategy is the use of Brønsted acidic ionic liquids as catalysts in solvent-free Friedel-Crafts reactions to produce aniline- and phenol-based triarylmethanes, demonstrating the utility of ionic liquids in facilitating reactions without traditional solvents. rsc.org
Environmentally benign solvents offer a safer alternative to volatile organic compounds. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. royalsocietypublishing.org The synthesis of p-methyl anisole, a derivative of p-cresol, has been demonstrated in a liquid-liquid two-phase system using water as a solvent and a surfactant as an emulsifier, highlighting the potential for aqueous-based systems in related phenol chemistry. google.com Supercritical fluids, such as supercritical carbon dioxide, also represent a green solvent alternative, offering advantages like non-toxicity and easy removal from the product. royalsocietypublishing.org
In the context of synthesizing derivatives of p-methylaminophenol, electrochemical methods in aqueous solutions are presented as a green technique. nih.gov This approach uses electrons as a "clean reagent," thereby avoiding hazardous and polluting reagents. nih.gov The synthesis of sulfonyl derivatives of p-methylaminophenol has been successfully carried out in an aqueous phosphate (B84403) buffer, sometimes with a small percentage of ethanol, which is considered a more environmentally friendly solvent than many traditional organic solvents. nih.gov
While specific, detailed research on the solvent-free or green solvent synthesis of this compound is not extensively documented in the provided search results, the principles of green chemistry and the examples from related compounds strongly suggest that such methodologies are feasible and would likely involve aqueous systems, ionic liquids, or solvent-free catalytic reactions.
Synthesis of Sulfonyl Derivatives of p-Methylaminophenol
A notable and green strategy for the synthesis of sulfonyl derivatives of p-methylaminophenol involves an electrochemical approach. nih.gov This method is distinguished by its ability to selectively synthesize different types of sulfonyl derivatives by simply adjusting the applied electrode potential. nih.govbrieflands.com The core of this process is the reaction between electrochemically generated p-methylquinoneimine and various sulfinic acids. nih.govbrieflands.com
This electrochemical synthesis is considered a green chemistry technique because it uses electrons as a clean reagent, thus avoiding the need for potentially polluting and hazardous chemical oxidants. nih.gov The reactions are typically carried out in a one-pot setup under environmentally friendly conditions, often using an aqueous phosphate buffer as the solvent system. nih.govbrieflands.com
Mono-, Bis-, and Tris-Sulfonyl p-Methylaminophenol Derivatives
The electrochemical method allows for the controlled and selective synthesis of mono-, bis-, and tris-sulfonyl derivatives of p-methylaminophenol. nih.govbrieflands.com By manipulating the electrode potential, different degrees of sulfonation can be achieved in a single reaction vessel. nih.gov
At a lower applied potential (e.g., 0.40 V vs. Ag/AgCl), the primary product is the monosulfonyl-p-(methylamino)phenol (MSP) derivative. brieflands.com If the potential is increased (e.g., to 0.55 V vs. Ag/AgCl), the initially formed MSP can be further oxidized, leading to the formation of bis-sulfonyl-p-(methylamino)phenol (BSP) derivatives. nih.gov Under certain conditions, this can proceed further to yield tris-sulfonyl-p-(methylamino)phenol (TSP) derivatives. nih.gov
The following table summarizes the types of sulfonyl derivatives obtained through this electrochemical method:
| Derivative Type | Abbreviation | Synthesis Condition |
| Monosulfonyl-p-(methylamino)phenol | MSP | Lower applied electrode potential |
| Bis-sulfonyl-p-(methylamino)phenol | BSP | Higher applied electrode potential |
| Tris-sulfonyl-p-(methylamino)phenol | TSP | Higher applied electrode potential |
This table is based on information from the provided search results. nih.govbrieflands.com
Reaction of Electrogenerated p-Methylquinoneimine with Sulfinic Acids
The fundamental reaction in this electrochemical synthesis is the Michael-type addition of a sulfinic acid to the electrochemically generated p-methylquinoneimine. brieflands.comprepchem.com The process begins with the electrochemical oxidation of p-methylaminophenol (MAP) at an electrode surface (e.g., a glassy carbon electrode). nih.gov This oxidation generates the highly reactive intermediate, p-methylquinoneimine. nih.govbrieflands.com
This electrophilic intermediate then readily reacts with a nucleophilic sulfinic acid present in the reaction mixture. brieflands.com The sulfinic acid adds to the quinoneimine, and subsequent aromatization leads to the formation of the stable monosulfonyl derivative (MSP). nih.gov
The selectivity for mono-, bis-, or tris-sulfonated products is a direct consequence of the applied electrode potential. At higher potentials, the initially formed MSP can itself be oxidized to a new quinoneimine intermediate, which can then react with another molecule of sulfinic acid to form the bis-sulfonyl derivative (BSP). nih.gov This process can, in principle, be repeated to form the tris-sulfonyl derivative (TSP). nih.gov The observed homogeneous rate constants of this reaction have been estimated at various pH values. brieflands.com
The following table provides examples of sulfinic acids used in this reaction to produce various sulfonyl derivatives:
| Sulfinic Acid | Resulting Substituent (R) |
| p-toluenesulfinic acid | p-tolyl |
| benzenesulfinic acid | phenyl |
| p-chlorobenzenesulfinic acid | p-ClC6H4 |
| methanesulfinic acid | CH3 |
This table is based on information from the provided search results. nih.govbrieflands.com
Spectroscopic and Advanced Analytical Characterization of P Methylamino Phenol Sulphate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular structure and composition of p-(methylamino)phenol sulphate.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of complex mixtures and the identification of metabolites. acs.orgpsu.edu In the context of this compound, techniques such as liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) can be employed to separate and detect the parent compound and its metabolic byproducts in various matrices, including environmental and biological samples. psu.edu The high mass accuracy of HRMS allows for the determination of elemental compositions, facilitating the confident identification of unknown metabolites. For instance, the detection of hydroxylated or N-demethylated species of p-(methylamino)phenol would be achievable through the precise mass measurements afforded by this technique. While specific metabolite identification studies for this compound are not extensively detailed in the provided results, the general applicability of HRMS for such purposes is well-established in the analysis of aromatic amines and related compounds. psu.edu
Vibrational Spectroscopy (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers detailed information about the functional groups and molecular vibrations within this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound, often recorded using a KBr pellet technique, displays characteristic absorption bands. nih.govnih.govupi.edu Key spectral features would include:
A broad absorption band in the region of 3650-3250 cm⁻¹, indicative of the O-H stretching vibration of the phenolic hydroxyl group and N-H stretching of the secondary amine, likely broadened due to hydrogen bonding. upi.edu
C-H stretching vibrations of the aromatic ring and the methyl group would appear in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively.
Absorptions corresponding to C=C stretching within the aromatic ring are expected in the 1600-1450 cm⁻¹ range.
The spectrum would also show bands related to the sulphate counter-ion, typically appearing as strong absorptions in the 1200-1100 cm⁻¹ and around 650 cm⁻¹ regions. upi.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not abundant in the search results, it is a valuable technique for observing non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum. upi.educhemicalbook.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| O-H/N-H Stretch | 3650 - 3250 | FT-IR |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2900 - 2800 | FT-IR, Raman |
| C=C Aromatic Stretch | 1600 - 1450 | FT-IR, Raman |
| Sulphate S=O Stretch | 1200 - 1100 | FT-IR |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide crucial data. nih.govnsf.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the different types of protons in the molecule. nih.govchemicalbook.comlgcstandards.com
Aromatic Protons: The protons on the benzene (B151609) ring would typically appear as a set of doublets in the aromatic region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution pattern.
Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom would be observed, likely in the δ 2.5-3.5 ppm range.
Amine and Hydroxyl Protons: The N-H and O-H protons would give rise to signals that can be broad and their chemical shifts can be variable, often depending on concentration and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.govnih.gov
Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group would be the most downfield, followed by the carbon attached to the methylamino group.
Methyl Carbon: The carbon of the methyl group would appear at a much higher field, typically in the δ 30-40 ppm range.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic (C-H) | 6.5 - 8.0 |
| ¹H | Methyl (N-CH₃) | 2.5 - 3.5 |
| ¹³C | Aromatic (C-O) | ~150 - 160 |
| ¹³C | Aromatic (C-N) | ~140 - 150 |
| ¹³C | Aromatic (C-H) | 110 - 130 |
| ¹³C | Methyl (N-CH₃) | 30 - 40 |
Electrochemical Analysis of this compound
Electrochemical methods are highly sensitive and provide valuable information on the redox properties of this compound, which is crucial for its application in areas like photographic development and for its detection in environmental samples. nih.govacs.orgnih.gov
Cyclic Voltammetry for Electrochemical Behavior
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of a substance. researchgate.net The electrochemical oxidation of this compound at various modified electrodes has been a subject of significant research. electrochemsci.org A typical cyclic voltammogram of this compound shows a well-defined anodic (oxidation) peak and a corresponding cathodic (reduction) peak, indicating a quasi-reversible or irreversible electrochemical process, depending on the electrode material and experimental conditions. electrochemsci.orgresearchgate.net The oxidation process is believed to involve the transfer of electrons and protons from the hydroxyl and amino groups, leading to the formation of a quinone-imine species. electrochemsci.org
Studies using modified electrodes, such as those incorporating metal oxides or carbon nanomaterials, have shown enhanced electrochemical responses for this compound, characterized by lower peak potentials and higher peak currents. electrochemsci.orgresearchgate.net This enhancement is attributed to the large surface area and fast electron transfer rates provided by the modifiers. researchgate.net The relationship between the peak current and the scan rate in CV experiments can be used to determine whether the electrochemical process is diffusion-controlled or adsorption-controlled. electrochemsci.org
Key parameters that can be derived from cyclic voltammetry studies include:
Anodic and Cathodic Peak Potentials (Epa, Epc): Provide information about the thermodynamics of the redox reaction.
Peak Separation (ΔEp): Gives an indication of the reversibility of the electron transfer process.
Peak Currents (Ipa, Ipc): Relate to the concentration of the analyte and the kinetics of the electrode reaction.
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of an electrode system. researchgate.netnih.gov In the context of this compound analysis, EIS is often used to characterize the performance of modified electrodes. electrochemsci.org The experiment involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current.
The data is typically presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. A typical Nyquist plot for an electrode system often consists of a semicircle at higher frequencies and a linear portion at lower frequencies. electrochemsci.orgnih.gov
Semicircle Diameter: Corresponds to the charge transfer resistance (Rct), which is a measure of the resistance to electron transfer at the electrode-solution interface. A smaller semicircle indicates a lower Rct and faster electron transfer kinetics. electrochemsci.org
Linear Portion: At lower frequencies, the impedance is dominated by mass transfer, and this portion of the plot is known as the Warburg impedance. nih.gov
Studies have shown that modifying electrodes with materials like molybdenum disulfide (MoS₂) can significantly decrease the Rct for the [Fe(CN)₆]³⁻/⁴⁻ redox probe, indicating enhanced conductivity and electron transfer properties, which in turn leads to improved sensing performance for this compound. electrochemsci.org
| Electrochemical Parameter | Technique | Significance |
| Peak Potentials (Epa, Epc) | Cyclic Voltammetry | Thermodynamics of redox reaction |
| Peak Separation (ΔEp) | Cyclic Voltammetry | Reversibility of electron transfer |
| Peak Currents (Ipa, Ipc) | Cyclic Voltammetry | Analyte concentration and reaction kinetics |
| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy | Resistance to electron transfer at the electrode interface |
Voltammetric Determination using Modified Electrodes
The electrochemical determination of this compound, commonly known as Metol, has been a subject of significant research, with a focus on the development of sensitive and selective methods using modified electrodes. These modified electrodes enhance the electrochemical response towards Metol, facilitating its quantification at low concentrations. Various materials have been successfully employed to fabricate these sensors, each offering unique advantages in terms of surface area, electron transfer kinetics, and catalytic activity.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the primary techniques utilized for these analyses. researchgate.net The modification of electrodes with nanomaterials has proven particularly effective. For instance, a carbon ionic liquid electrode (CILE) modified with LiCoO2 nanospheres has been shown to significantly enhance the electrochemical response for Metol's electrooxidation. researchgate.net This enhancement is attributed to the large surface area and rapid electron transfer rate of the LiCoO2 nanospheres. researchgate.net Similarly, a screen-printed carbon electrode (SPCE) modified with a CoMn2O4@RGO nanocomposite has been used for the detection of Metol, demonstrating a well-defined redox process. researchgate.net
Other successful modifications include the use of gold nanoparticles on a carbon molecular wire electrode, which creates a synergistic effect that promotes a rapid electrochemical reaction. researchgate.net Molybdenum disulfide (MoS2) modified SPCE has also been employed, showing excellent active surface area and sensitivity. researchgate.net Furthermore, a novel composite of cerium niobate (CeNbO4) embedded with graphene oxide (GO) has been developed for the ultrasensitive detection of Metol, highlighting the continuous innovation in this field. nih.gov
The analytical performance of these modified electrodes is characterized by their linear dynamic range and limit of detection (LOD). These parameters vary depending on the specific modification and the voltammetric technique employed.
Table 1: Performance of Various Modified Electrodes for the Voltammetric Determination of this compound (Metol)
| Electrode Modifier | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| LiCoO2 Nanospheres | CV, DPV | 0.4 - 400.0 | 0.246 |
| CoMn2O4@RGO | CV, DPV | 0.01 - 137.65 | 0.050 |
| Gold Nanoparticles | CV | 2.0 - 800.0 | 0.64 |
| MoS2 | CV, DPV | 0.2 - 1211 | 0.01 |
| GO/CeNbO4 | Amperometry | Not Specified | 0.01 |
Charge Transfer Coefficient and Reaction Rate Constant Determination
The electrochemical parameters of this compound, specifically the charge transfer coefficient (α) and the reaction rate constant (kₛ), have been determined using voltammetric data. These parameters provide insight into the kinetics of the electrode reaction. The charge transfer coefficient reflects the fraction of the applied potential that facilitates the electrochemical reaction, while the reaction rate constant quantifies the speed of the electron transfer process.
Different modified electrodes exhibit distinct kinetic parameters for the electrooxidation of Metol. For example, on a LiCoO2 nanosphere modified carbon ionic liquid electrode, the charge transfer coefficient was calculated to be 0.51, and the standard electrode reaction rate constant was 0.92 s⁻¹. researchgate.net In another study using a gold nanoparticle modified carbon molecular wire electrode, the charge transfer coefficient was found to be 0.48, with a higher reaction rate constant of 1.89 s⁻¹, indicating a more rapid electron transfer. researchgate.net A different modification yielded a charge transfer coefficient of 0.46 and a reaction rate constant of 1.48 s⁻¹. researchgate.net These variations underscore the significant influence of the electrode's surface chemistry on the electrochemical behavior of Metol.
Table 2: Electrochemical Kinetic Parameters for this compound at Various Modified Electrodes
| Electrode Modifier | Charge Transfer Coefficient (α) | Reaction Rate Constant (kₛ) (s⁻¹) |
| LiCoO2 Nanospheres | 0.51 | 0.92 |
| Gold Nanoparticles | 0.48 | 1.89 |
| Not Specified | 0.46 | 1.48 |
Chromatographic Methods for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for the quantification and purity assessment of this compound. cir-safety.orgavantorsciences.com This method is valued for its accuracy and sensitivity. sigmaaldrich.com Purity analysis of different batches of this compound has shown values greater than 97.5% by HPLC. cir-safety.org Another source specifies a purity of ≥98.0% as determined by HPLC. avantorsciences.com In a comparative analysis of different batches, HPLC profiles consistently showed purities greater than 99.5%. europa.eu HPLC has also been utilized in stability-indicating methods for determining related compounds. sigmaaldrich.com
Flow Injection Analysis (FIA) and Reversed Flow Injection Analysis (rFIA)
Flow Injection Analysis (FIA) and Reversed Flow Injection Analysis (rFIA) are automated, rapid, and cost-effective methods that have been applied to analyses involving this compound. researchgate.nethach.com These techniques are based on the injection of a sample into a continuously flowing carrier stream, which then merges with a reagent stream to produce a detectable product. nih.gov
In the context of this compound (Metol), it is often used as a reagent in FIA and rFIA methods for the determination of other substances. researchgate.netresearchgate.netchemmethod.com For instance, a reversed flow injection analysis spectrophotometric method has been developed for the determination of Tenoxicam, where Metol is used as a reagent in the presence of an oxidizing agent to form a colored product. chemmethod.comchemmethod.com The method involves injecting a solution of Metol and an oxidant into a carrier stream of the analyte, Tenoxicam. chemmethod.comchemmethod.com The resulting charge transfer complex is then measured spectrophotometrically. chemmethod.comchemmethod.com The linearity for Tenoxicam in this rFIA system was observed in the range of 2-140 µg/mL with a detection limit of 1.393 µg/mL. chemmethod.comchemmethod.com
Normal FIA has also been employed for the determination of drugs like Quercetindehydrate and Diosmin, using this compound as a reagent in the presence of sodium periodate (B1199274) as an oxidizing agent. echemcom.comechemcom.com
Spectrophotometric Detection Methods
Spectrophotometric methods are widely used for the determination of various compounds where this compound acts as a chromogenic reagent, often in conjunction with flow injection analysis techniques. chemmethod.comechemcom.comrsc.org These methods are typically based on the formation of a colored product resulting from a charge-transfer reaction between the target analyte and an oxidized form of Metol. chemmethod.comechemcom.com
For example, in the rFIA determination of Tenoxicam, the colored product formed by the reaction with Metol and potassium persulfate is measured at a maximum wavelength (λmax) of 530 nm. chemmethod.comchemmethod.com In the FIA determination of Diosmin and Quercetindehydrate, the colored products formed with Metol and sodium periodate exhibit λmax values of 665 nm and 641 nm, respectively. echemcom.comechemcom.com Spectrophotometry has also been used for the determination of thiols, where Metol is used in combination with iron(III). rsc.org These methods are noted for being simple, sensitive, and reproducible. rsc.org
Table 3: Spectrophotometric Detection using this compound as a Reagent
| Analyte | Oxidizing Agent | Wavelength of Maximum Absorption (λmax) |
| Tenoxicam | Potassium persulfate | 530 nm |
| Diosmin | Sodium periodate | 665 nm |
| Quercetindehydrate | Sodium periodate | 641 nm |
Trace Analysis and Environmental Quantification
The detection and quantification of this compound (Metol) in environmental matrices are of significant interest due to its potential ecotoxicity. nih.govresearchgate.net Contamination of water sources, such as river water and industrial wastewater, with Metol is a concern for human and environmental health. researchgate.net Consequently, sensitive analytical methods are required for trace analysis.
Electrochemical methods using modified electrodes have demonstrated high sensitivity for detecting Metol at trace levels in environmental samples. A sensor based on a graphene oxide/CeNbO4 nanocomposite has been successfully used for the amperometric determination of Metol in photographic solutions and river water samples, achieving excellent recovery results and a low detection limit of 10 nM. nih.gov Another study utilizing a LiCoO2 nanosphere modified electrode was applied to the detection of Metol in artificial wastewater samples with satisfactory outcomes. researchgate.net The development of such sensors is crucial for monitoring the presence of this compound in the environment. researchgate.net
The need for robust analytical tools for environmental monitoring is driven by the increasing production and use of chemicals. iaea.org The analysis of environmental samples often requires a preconcentration step to achieve the low detection limits necessary for trace quantification. ncsu.edu While specific methods for the trace analysis of Metol using techniques like solid-phase extraction followed by chromatography are not detailed in the provided context, the principles of such methods are well-established for other organic pollutants in environmental matrices. ncsu.edu
Computational Chemistry and Molecular Modeling of P Methylamino Phenol Sulphate
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. For p-(Methylamino)phenol sulphate, these methods are crucial for understanding its electronic behavior and reactivity at a sub-atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is frequently used to optimize the geometry of molecules and to calculate various electronic properties that govern their reactivity. researchgate.net
Recent research has utilized DFT to investigate the energy states and electron transport channels of this compound, particularly in the context of its electrochemical properties. nih.gov Such studies are fundamental for applications like the development of electrochemical sensors for environmental monitoring. nih.gov DFT calculations typically involve the determination of key quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Other parameters derived from DFT calculations, such as ionization potential, electron affinity, chemical hardness, and electronegativity, further elucidate the molecule's chemical behavior. researchgate.net
Table 1: Key Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests a better donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests a better acceptor. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Represents chemical stability; a smaller gap implies higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability. |
| Electronegativity (χ) | Power of an atom to attract electrons | Determines the nature of chemical bonds. |
| Ionization Potential (IP) | Energy required to remove an electron | Relates to the molecule's tendency to undergo oxidation. |
| Electron Affinity (EA) | Energy released when an electron is added | Relates to the molecule's tendency to undergo reduction. |
This table is illustrative of parameters typically derived from DFT studies on organic molecules.
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map displays regions of varying electrostatic potential on the electron density surface. uni-muenchen.de
In an MEP map, different colors represent different potential values. Typically, regions with negative potential (rich in electrons) are colored red and are indicative of sites prone to electrophilic attack. researchgate.netuni-muenchen.de Conversely, regions with positive potential (electron-poor) are colored blue and represent sites susceptible to nucleophilic attack. uni-muenchen.de Green areas denote neutral or zero potential regions. wolfram.com
For this compound, an MEP analysis would identify the most reactive sites. The oxygen atom of the hydroxyl group and the nitrogen atom of the methylamino group are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. The aromatic ring protons and the hydrogen of the hydroxyl group would likely show positive potential (blue), indicating their susceptibility to nucleophiles. This analysis is crucial for understanding intermolecular interactions and guiding the design of new derivatives with specific binding properties. researchgate.netuni-muenchen.de
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a compound, including conformational changes and its interactions with other molecules, such as solvents or biological macromolecules.
While specific MD simulation studies on this compound are not widely published, research on structurally similar compounds like 4-Methyl-2-[(methylamino)methyl]phenol demonstrates the utility of this approach. smolecule.com In that study, MD simulations were used to confirm that the binding complex between the compound and its protein target remained stable over extended periods, validating the interaction's stability. smolecule.com For this compound, MD simulations could be employed to model its behavior in aqueous solution, its ability to permeate membranes, or its binding dynamics within a protein active site, providing insights that are complementary to the static picture offered by quantum chemical methods.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to correlate the chemical structure of a compound with its biological activity or a specific property. wikipedia.orguclouvain.be SAR provides qualitative relationships, while QSAR establishes mathematical models. uclouvain.be
A QSAR study on p-methylaminophenol reported predictions for genotoxicity using the OASIS-TIMES model. industrialchemicals.gov.au The model predicted positive results for in-vitro genotoxicity but negative results for in-vivo genotoxicity. industrialchemicals.gov.au However, it was noted that the structure of p-methylaminophenol was outside the model's applicability domain, which increases the uncertainty of these specific predictions. industrialchemicals.gov.au
SAR studies of related p-aminophenol derivatives have yielded several guiding principles that are likely applicable to this compound: pharmacy180.com
Modification of the Phenolic Group: Etherification of the phenolic hydroxyl group can significantly impact the compound's properties and side effect profile. pharmacy180.com
Substitution on the Nitrogen Atom: Modifying the substituent on the nitrogen atom can alter the compound's basicity and, consequently, its activity. Groups that decrease basicity tend to reduce activity unless they are metabolically easy to remove. pharmacy180.com
Aromatic Substituents: The introduction of substituents onto the aromatic ring can influence binding affinity through steric and electronic effects.
Table 2: Summary of QSAR Predictions for p-Methylaminophenol
| Endpoint | Prediction | Model Applicability |
| In-vitro Genotoxicity | Positive | Out of Domain |
| In-vivo Genotoxicity | Negative | Out of Domain |
Data sourced from a Tier II assessment report. industrialchemicals.gov.au
Computational Design of this compound Derivatives
Computational methods are instrumental in the rational design of new molecules based on a parent scaffold like this compound. By modeling derivatives in silico, researchers can prioritize the synthesis of compounds with the highest probability of possessing desired properties.
The design of novel derivatives of this compound is guided by established SAR principles and computational insights. The goal is to modify the structure to enhance a desired activity or property while minimizing undesired effects. Structure-guided design often focuses on optimizing interactions with a specific biological target. acs.org
Key design principles include:
Targeting Specific Interactions: Modifications should aim to enhance binding with a target. For instance, introducing a basic nitrogen atom or specific aromatic groups can improve interactions within a protein binding pocket. acs.org
Modulating Physicochemical Properties: The structure can be altered to improve properties like solubility or membrane permeability. For example, changing the length of an alkyl chain can affect both solubility and target specificity. Prodrug strategies, such as adding an ethyl ester group, can be employed to improve cell permeability, with the group being cleaved inside the cell to release the active compound. acs.org
Steric and Electronic Tuning: The size and electronic nature of substituents are critical. Para-substitution on a phenol (B47542) ring can lead to steric clashes that reduce binding affinity. The electronic properties of substituents on the aromatic ring can be fine-tuned to influence the acidity of the phenolic proton or the basicity of the amino group, which can be critical for activity. pharmacy180.com
Optimization of Molecular Properties
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the theoretical investigation and optimization of the molecular properties of this compound and its derivatives. By modeling the geometric and electronic structure of the molecule, researchers can predict and understand its reactivity, stability, and potential interactions. While comprehensive studies focusing exclusively on the optimization of this compound are limited, a wealth of information can be extrapolated from computational analyses of its parent compound, p-aminophenol, and other closely related derivatives. These studies provide a robust framework for understanding how structural modifications influence the molecule's properties.
Detailed research findings from DFT calculations, often employing the B3LYP functional with various basis sets such as 6-31G(d,p), have elucidated the electronic characteristics that govern the behavior of these compounds researchgate.netresearchgate.net. The optimization of molecular properties is primarily concerned with the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energy levels, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability researchgate.netnih.gov.
Theoretical investigations into p-aminophenol derivatives reveal how substitutions on the aromatic ring or the amino group can modulate these electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby influencing the HOMO and LUMO energy levels nih.gov. Such modifications are pivotal in optimizing the compound for specific applications, for example, by enhancing its electrochemical activity for use in sensors researchgate.netacs.orgresearchgate.net.
The table below summarizes key quantum chemical parameters calculated for p-aminophenol derivatives, which serve as a model for understanding this compound. These parameters are crucial for optimizing the molecule's electronic behavior.
Table 1: Calculated Quantum Chemical Properties of p-Aminophenol Derivatives
| Property | Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.86 eV to -7.40 eV | Indicates electron-donating capability | nih.gov |
| LUMO Energy | -0.62 eV to -1.01 eV | Indicates electron-accepting capability | nih.gov |
| HOMO-LUMO Gap (ΔE) | ~6.11 eV | Correlates with chemical reactivity and stability | nih.gov |
| Ionization Potential (I) | Correlated with HOMO energy | Energy required to remove an electron | researchgate.net |
| Electron Affinity (A) | Correlated with LUMO energy | Energy released upon gaining an electron | researchgate.net |
| Global Hardness (η) | Proportional to ΔE | Measures resistance to change in electron distribution | researchgate.net |
| Electronegativity (χ) | -(HOMO+LUMO)/2 | Describes the power to attract electrons | researchgate.net |
Note: The values presented are representative and are derived from studies on various p-aminophenol derivatives. The exact values for this compound may vary.
Furthermore, computational models have been employed to study the vibrational frequencies and thermodynamic properties of p-aminophenol derivatives, providing a complete theoretical characterization researchgate.netresearchgate.net. The optimization of the molecular geometry reveals bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For example, theoretical studies on similar compounds have determined the standard electrode potential for the oxidation of p-aminophenol, with results from DFT calculations (0.682V at the B3LYP/6-31G(d,p) level) showing good agreement with experimental values researchgate.net. This demonstrates the predictive power of computational methods in optimizing the electrochemical properties of these molecules.
The molecular electrostatic potential (MEP) is another critical property derived from computational modeling. It illustrates the charge distribution and identifies the nucleophilic and electrophilic sites within the molecule, which are key to understanding its intermolecular interactions researchgate.net. For this compound, the MEP would highlight the electron-rich regions around the hydroxyl and sulphate groups, and the electron-deficient areas, thereby guiding the optimization of its interactions in various chemical environments.
Mechanistic Studies of P Methylamino Phenol Sulphate Reactivity and Degradation
Oxidation Mechanisms
The oxidation of p-(methylamino)phenol sulphate is a key aspect of its chemical behavior, relevant to its applications and environmental fate. This process can occur through various pathways, including autoxidation and reactions involving specific oxidants.
Autoxidation Pathways
Autoxidation, the spontaneous oxidation by atmospheric oxygen, is a recognized degradation pathway for this compound. This process is particularly relevant in the context of its use in photographic developers and hair dyes, where the compound is exposed to air. Being an electron-rich aromatic compound, it is susceptible to degradation. wikipedia.org The autoxidation of amines can lead to the formation of highly oxygenated organic molecules. researchgate.net The presence of the methylamino and hydroxyl groups on the phenol (B47542) ring makes the molecule susceptible to oxidation, which can lead to discoloration of the compound in air. scbt.com
Role of Oxidants (e.g., Hydrogen Peroxide)
Hydrogen peroxide is a common oxidant used in conjunction with this compound, particularly in hair dye formulations. cir-safety.orgcosmeticsinfo.org In these applications, this compound acts as a primary intermediate. It reacts with hydrogen peroxide to form an imine, which then couples with another compound (a coupler) to produce the final dye molecule. cir-safety.orgcosmeticsinfo.orgatamankimya.com This oxidative process is fundamental to the formation of the desired color within the hair shaft. cosmeticsinfo.orgatamankimya.com
Studies have also investigated the use of hydrogen peroxide in advanced oxidation processes (AOPs) for the degradation of this compound and related compounds in wastewater. researchgate.netbibliotekanauki.pl The UV/H₂O₂ system, for example, utilizes the photolysis of hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) that can effectively oxidize the organic substrate. researchgate.net The efficiency of this degradation is influenced by factors such as pH, the concentration of hydrogen peroxide, and the substrate concentration. researchgate.net
Fenton and Photo-Fenton Degradation Kinetics
The Fenton and photo-Fenton processes are advanced oxidation techniques that have been studied for the degradation of this compound (often referred to as Metol in this context). researchgate.netnih.govsci-hub.se These methods are highly effective in breaking down persistent organic pollutants in water.
The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals. researchgate.netnih.gov Studies on the degradation of Metol using Fenton's reagent have shown that the process can significantly reduce the chemical oxygen demand (COD) of a solution. researchgate.net Under optimal conditions (0.2 M H₂O₂, 9.0×10⁻⁴ M Fe²⁺, and a pH of 3–5), the initial COD of a 5×10⁻³ M Metol solution was reduced by approximately 50% within 2 hours. researchgate.net The degradation of Metol in this system behaves as a first-order reaction with respect to both Metol and Fe²⁺. researchgate.net The degradation process involves the formation of intermediate aromatic compounds which are subsequently broken down into ring-cleavage products. researchgate.net
The photo-Fenton process enhances the Fenton reaction by using UV light, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of hydrogen peroxide, leading to the formation of more hydroxyl radicals. nih.gov This can lead to the complete destruction of residual organic matter. researchgate.net The degradation of phenolic compounds through the photo-Fenton process is influenced by various parameters, including the concentrations of the pesticide, hydrogen peroxide, and Fe(II), as well as the intensity of UV radiation. nih.gov
Table 1: Fenton Degradation of Metol - Key Findings
| Parameter | Optimal Condition/Observation | Citation |
|---|---|---|
| H₂O₂ Concentration | 0.2 M | researchgate.net |
| Fe²⁺ Concentration | 9.0×10⁻⁴ M | researchgate.net |
| pH | 3–5 | researchgate.net |
| COD Reduction | ~50% in 2 hours | researchgate.net |
| Reaction Kinetics | First-order with respect to Metol and Fe²⁺ | researchgate.net |
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound is central to its function in various applications and its interactions with biological systems. This includes direct electron transfer reactions and the formation of charge-transfer complexes.
Interaction with Biological Molecules (e.g., Hemoglobin, Methaemoglobin Formation)
A significant aspect of the biological reactivity of this compound is its interaction with hemoglobin. The compound and/or its metabolites can bind to hemoglobin, leading to the oxidation of the iron atom from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, a condition known as methemoglobinemia. scbt.com This inhibits the normal uptake and transport of oxygen by the blood. scbt.com
In vitro studies have demonstrated that this compound induces the formation of methemoglobin at a much faster rate than its parent compound, p-aminophenol. industrialchemicals.gov.aucir-safety.org The rate of this reaction varies across different species, with the reaction in dog erythrocytes being considerably faster than in ox erythrocytes. cir-safety.org In human and rabbit erythrocytes, the rate of methemoglobin formation was observed to be slightly faster than that in ox erythrocytes. industrialchemicals.gov.aucir-safety.org
Table 2: Comparative Rate of Methemoglobin Formation
| Species | Observation | Citation |
|---|---|---|
| Dog | Reaction is considerably faster than in ox erythrocytes. | cir-safety.org |
| Human | Rate is slightly faster than in ox erythrocytes. | industrialchemicals.gov.aucir-safety.org |
| Rabbit | Rate is slightly faster than in ox erythrocytes. | industrialchemicals.gov.aucir-safety.org |
Charge-Transfer Interactions with Other Compounds
This compound can participate in charge-transfer interactions with other molecules. researchgate.netechemcom.com These interactions are important in various chemical and biological processes, including biochemical and bioelectrochemical energy transfer. researchgate.netechemcom.com The formation of stable charge-transfer (CT) compounds can occur when this compound (acting as an electron donor) reacts with an electron acceptor. researchgate.netechemcom.com
For instance, in the presence of an oxidizing agent like sodium periodate (B1199274), this compound can form colored charge-transfer complexes with certain pharmaceutical compounds. echemcom.com This property has been utilized in the development of spectrophotometric methods for the determination of these drugs. researchgate.netechemcom.com The formation of these complexes is characterized by a distinct absorption maximum in the visible region of the spectrum. echemcom.com
Degradation Kinetics and Pathways
Apparent First-Order Reaction Kinetics
Studies on the degradation of this compound using Fenton's reagent have shown that the reaction follows apparent first-order kinetics with respect to the concentration of the compound. researchgate.net This kinetic model is observed under pseudo-first-order conditions, where the concentration of other reactants, such as hydrogen peroxide, is kept in large excess compared to the this compound concentration. sci-hub.se
In a typical kinetic analysis, the natural logarithm of the residual concentration of this compound is plotted against time. The resulting linear relationship, characterized by a straight line, confirms the first-order nature of the degradation process. sci-hub.se The slope of this line represents the observed pseudo-first-order rate constant (k_obs). sci-hub.se This kinetic behavior indicates that the rate of degradation is directly proportional to the concentration of this compound at any given time during the reaction.
Table 1: Kinetic Parameters for the Degradation of this compound
| Kinetic Model | Description | Method of Determination | Reference |
|---|---|---|---|
| Apparent First-Order | The degradation rate is proportional to the first power of the this compound concentration. | Plotting ln[Metol]residual vs. time yields a straight line, the slope of which is the observed rate constant (k_obs). | sci-hub.se |
| Second-Order | The reaction is first-order with respect to both Metol and Fe2+ concentration. | The second-order rate constant (k') is calculated from the pseudo-first-order rate constant (k_obs) by the equation k' = k_obs / [Fe2+]. | sci-hub.se |
Effect of Catalysts on Degradation Rates
Catalysts play a crucial role in accelerating the degradation of this compound. In the context of Fenton's reaction, ferrous ions (Fe²⁺) act as a catalyst to decompose hydrogen peroxide (H₂O₂) and generate highly reactive hydroxyl radicals (•OH), which are the primary oxidants responsible for the degradation. researchgate.net
The concentration of the Fe²⁺ catalyst has a significant impact on the degradation rate. Studies have shown that the rate of this compound conversion is dependent on the Fe²⁺ concentration, and the reaction behaves as first-order with respect to Fe²⁺ as well. researchgate.netsci-hub.se An optimal concentration of the catalyst is necessary for maximum efficiency. For the degradation of a 5.0 x 10⁻³ M Metol solution, optimal conditions were identified, which included a specific concentration of Fe²⁺. researchgate.net While complete removal of the parent compound can be achieved over a range of conditions, the rate at which this occurs is strongly influenced by the catalyst concentration and other factors like pH and hydrogen peroxide concentration. sci-hub.se
Table 2: Optimal Conditions for Catalytic Degradation of this compound using Fenton's Reagent
| Parameter | Optimal Value/Range | Reference |
|---|---|---|
| Catalyst (Fe²⁺) Concentration | 9.0 x 10⁻⁴ M | researchgate.net |
| Hydrogen Peroxide (H₂O₂) Concentration | 0.2 M - 0.35 M | researchgate.netsci-hub.se |
| pH | 3 - 5 | researchgate.net |
| Temperature | Room Temperature (~25°C) | researchgate.net |
Toxicological Mechanisms and Biological Interactions of P Methylamino Phenol Sulphate
Mechanisms of Systemic Toxicity
Hematological Effects (e.g., Methemoglobinemia Induction)
P-(Methylamino)phenol sulphate has been shown to induce hematological effects, most notably the formation of methemoglobin. Methemoglobin is a form of hemoglobin that is unable to bind and transport oxygen, and its elevated levels can lead to a condition known as methemoglobinemia, characterized by cyanosis (a bluish discoloration of the skin and mucous membranes) and breathing difficulties. oup.comscbt.com
In vitro studies have demonstrated that this compound reacts with hemoglobin to form methemoglobin at a significantly faster rate than its related compound, p-aminophenol. cir-safety.orgcir-safety.org This reaction has been observed in the erythrocytes of various species, including humans, rabbits, dogs, and oxen. cir-safety.orgcir-safety.org The rate of methemoglobin formation was found to be slightly faster in human and rabbit erythrocytes compared to those of dogs and oxen. cir-safety.orgindustrialchemicals.gov.au Interestingly, repeated additions of the compound to the same erythrocyte solution did not proportionally increase the methemoglobin concentration, suggesting a complex reaction mechanism. cir-safety.org
While repeated dose toxicity studies in animals did not always indicate methemoglobin formation, the potential for this effect remains a key toxicological concern. industrialchemicals.gov.au Chronic exposure to arylamines, a class of chemicals to which this compound belongs, can lead to congestion of the spleen and has been associated with tumor formation. scbt.com The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and leading to anoxia. scbt.com Symptoms of methemoglobinemia may not be immediately apparent and can manifest several hours after exposure. scbt.com
Effects on Organ Systems (e.g., Kidney Pathological Changes)
Studies have indicated that this compound can have toxic effects on various organ systems, with the kidneys being a notable target.
In a 13-week oral gavage study in rats, pathological changes in the kidneys were observed at a dose of 30 mg/kg bw/day. industrialchemicals.gov.au These changes were considered severe, although they were found to be reversible after a recovery period. industrialchemicals.gov.au Another study in hooded rats found that this compound caused necrosis of the distal third of all kidney tubules. cir-safety.org However, the dose required to produce this effect was 20 times greater than that of p-aminophenol. cir-safety.org
Chronic exposure to this compound may also affect the nervous system, liver, and bone marrow, leading to symptoms such as weight loss, anemia, weakness, and irritability. scbt.com Long-term exposure to high concentrations of the dust form can cause changes in lung function, a condition known as pneumoconiosis. scbt.com
The following table summarizes the findings on organ system effects from repeated dose studies:
| Organ System | Species | Study Duration | Observed Effects | Reference |
| Kidney | Rat | 13 weeks | Pathological changes (reversible) | industrialchemicals.gov.au |
| Kidney | Hooded Rat | - | Necrosis of the distal third of all tubules | cir-safety.org |
| Spleen | Rat | 30-31 days | Discoloration | europa.eu |
| Various | Rat | - | Acute tubular necrosis, increased spleen weights | haz-map.com |
Immunological Mechanisms and Sensitization
Skin Sensitization Pathways
This compound is recognized as a skin sensitizer. industrialchemicals.gov.auinchem.org The process of skin sensitization is a type IV or delayed-type hypersensitivity reaction mediated by T cells. rivm.nl It begins with the covalent binding of the chemical (a hapten) to skin proteins, a process known as haptenization. tandfonline.com This initial event triggers a cascade of immunological responses, including the activation of keratinocytes and dendritic cells, ultimately leading to T-cell activation and proliferation, which manifests as inflammation. tandfonline.commdpi.com
The skin sensitizing potential of this compound has been confirmed in a local lymph node assay (LLNA) in mice, which is considered a reliable method. industrialchemicals.gov.au In this assay, a dose-related increase in the Stimulation Index (SI) was observed, with the threshold for a positive response being exceeded at concentrations of 2.5% and 5%. europa.eu The calculated EC3 value, which is the concentration estimated to produce an SI of 3, was 2.2%. europa.eu
While a guinea pig skin sensitization study with the parent compound, p-methylaminophenol, yielded negative results, the positive results from the more reliable LLNA with the sulphate salt lead to the classification of both chemicals as skin sensitizers. industrialchemicals.gov.au
Allergic Contact Dermatitis Mechanisms
Allergic contact dermatitis is the clinical manifestation of skin sensitization. rivm.nl For individuals sensitized to this compound, subsequent skin contact with the substance can trigger an allergic reaction. haz-map.com This is a known issue, particularly in occupations with regular exposure, such as photography. haz-map.com
The mechanism involves the previously described sensitization pathways. Upon re-exposure, the memory T-cells generated during the initial sensitization phase are activated, leading to the characteristic inflammatory response of allergic contact dermatitis.
Cross-reactivity studies have been conducted to understand if sensitization to this compound can lead to reactions with other chemicals. A guinea pig maximization test (GPMT) showed that sensitization to this compound could lead to positive reactions when challenged with paraphenylenediamine (PPDA), p-aminophenol, and p-benzoquinone. cir-safety.org
Genotoxicity and Mutagenicity Studies
The genotoxicity and mutagenicity of this compound have been investigated in various studies, with some conflicting results. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer. wikipedia.org
In vitro, p-methylaminophenol was not found to be mutagenic in the Ames assay using several strains of Salmonella typhimurium, nor in the Chinese hamster ovary (CHO) chromosome aberration test. cir-safety.org However, the compound was toxic to the bacterial cells, particularly in the absence of metabolic activation. cir-safety.org
In vivo studies have produced mixed findings. Two oral studies in rats with this compound, including a micronucleus assay, gave negative results for genotoxicity. industrialchemicals.gov.au Conversely, a micronucleus assay in mice showed positive results with single intraperitoneal doses. industrialchemicals.gov.au A structurally related chemical, p-aminophenol, has been classified as a category 3 mutagen. industrialchemicals.gov.au
The stability of carcinogenic nitrenium ions, which are expected to be formed through the metabolism of these chemicals, is considered an important factor in predicting their mutagenicity. industrialchemicals.gov.au QSAR (Quantitative Structure-Activity Relationship) modeling for p-methylaminophenol predicted positive results for in vitro genotoxicity but negative results for in vivo genotoxicity. industrialchemicals.gov.au
The table below summarizes the results of various genotoxicity and mutagenicity studies:
| Test System | Compound | Results | Reference |
| Ames test (S. typhimurium) | p-Methylaminophenol | Negative | cir-safety.org |
| Chinese Hamster Ovary (CHO) chromosome aberration test | p-Methylaminophenol | Negative | cir-safety.org |
| Oral micronucleus assay | This compound | Negative | industrialchemicals.gov.au |
| Intraperitoneal micronucleus assay | This compound | Positive | industrialchemicals.gov.au |
| Mouse micronucleus assay | p-Methylaminophenol | Negative | cir-safety.org |
Gene Mutation Assays (e.g., Mouse Lymphoma TK Locus Assay)
The assessment of this compound for gene mutation has yielded mixed results in different assay systems. industrialchemicals.gov.au In a gene mutation assay conducted according to OECD Guideline 476, the compound did not induce mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in L5178Y mouse lymphoma cells, with or without metabolic activation, at concentrations up to 60 µg/mL. industrialchemicals.gov.au Another study investigating gene mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells also reported a negative result after a 3-hour exposure with and without metabolic activation using liver S9 fraction from Aroclor 1254-induced rats. europa.eu
The Mouse Lymphoma Assay (MLA) is designed to detect a range of genetic events, including both point mutations and chromosomal events, at the thymidine kinase (TK) locus. nih.gov The formation of both large and small colonies of mutant cells can distinguish between gene mutations and clastogenic effects, respectively. nih.govnih.gov
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Mouse Lymphoma Assay (HPRT locus) | L5178Y cells | With and Without S9 | Negative | industrialchemicals.gov.au |
| Mouse Lymphoma Assay (TK locus) | L5178Y cells | With and Without S9 | Negative | europa.eu |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA100 | With and Without S9 | Positive | cir-safety.org |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA1537 | With S9 | Positive | cir-safety.org |
| General In Vitro Gene Mutation Tests | Various | Not Specified | Mixed (Positive or Negative) | industrialchemicals.gov.aucir-safety.org |
Chromosome Aberration Studies
Studies on the potential of this compound to induce chromosome aberrations have shown conflicting results depending on the cell type used. In an in vitro chromosome aberration test using Chinese hamster ovary (CHO) cells, p-Methylaminophenol was found to be negative for inducing chromosomal damage at concentrations up to 1 mg/mL. industrialchemicals.gov.aucir-safety.org
Conversely, a different in vitro chromosome aberration test conducted with cultured human peripheral blood lymphocytes showed a positive result. europa.eucir-safety.org This study indicated that this compound was clastogenic, meaning it caused breaks or damage to the chromosomes in these human cells. cir-safety.org The conflicting outcomes highlight the differential sensitivity of cell lines to the test substance.
| Test System | Result | Reference |
|---|---|---|
| Chinese Hamster Ovary (CHO) Cells | Negative | industrialchemicals.gov.aucir-safety.org |
| Human Peripheral Blood Lymphocytes | Positive (Clastogenic) | europa.eucir-safety.org |
In Vivo Micronucleus Assays
The clastogenic and aneugenic potential of this compound has also been assessed using the in vivo micronucleus assay, which detects damage to chromosomes or the mitotic apparatus in the bone marrow cells of treated animals. The results of these assays appear to be dependent on the route of administration.
Two separate oral studies in rats, one conducted according to OECD Guideline 474, yielded negative results for genotoxicity at doses up to 500 mg/kg body weight. industrialchemicals.gov.aueuropa.eu These findings suggest that when administered orally, this compound does not induce chromosome damage in the bone marrow cells of rats. europa.eucir-safety.org
In contrast, a micronucleus assay in Swiss mice using intraperitoneal (i.p.) injection showed a positive result. industrialchemicals.gov.au This study reported an increased incidence in the number of micronuclei in bone marrow cells following the administration of the chemical at doses of 50, 75, and 100 mg/kg body weight. industrialchemicals.gov.au The differing results between the oral rat studies and the intraperitoneal mouse study suggest that the route of exposure plays a critical role in the genotoxic potential of the compound, possibly due to differences in absorption, distribution, metabolism, or excretion. industrialchemicals.gov.au
| Species | Route of Administration | Result | Reference |
|---|---|---|---|
| Rat | Oral (gavage) | Negative | industrialchemicals.gov.aueuropa.eu |
| Mouse | Intraperitoneal (i.p.) | Positive | industrialchemicals.gov.au |
Unscheduled DNA Synthesis in Hepatocytes
The potential of this compound to induce DNA damage leading to repair mechanisms has been investigated using the in vivo/in vitro Unscheduled DNA Synthesis (UDS) assay. europa.eunih.gov This test measures the induction of DNA repair synthesis in liver cells (hepatocytes) following exposure to a chemical. nih.gov
In a study following a draft OECD guideline, male Wistar Han rats were administered this compound by oral gavage. industrialchemicals.gov.aueuropa.eu The investigation found no induction of UDS in the hepatocytes of these rats. industrialchemicals.gov.aueuropa.eucir-safety.org There was no significant difference in UDS compared to the control group, and the viability of the isolated hepatocytes was not affected. europa.eu This negative result indicates that under the conditions of the assay, this compound does not cause a type of DNA damage in liver cells that would trigger the UDS repair response. europa.eucir-safety.org
Biotransformation and Metabolism Pathways
As a substituted p-aminophenol, the metabolic fate of this compound is expected to be similar to that of related aminophenol compounds. industrialchemicals.gov.aucir-safety.org The primary metabolic pathways involve conjugation reactions, although the formation of reactive intermediates is also a consideration.
Glucuronidation and Sulfation Reactions
The principal routes for the detoxification and elimination of aminophenols are glucuronidation and sulfation reactions, which primarily occur in the liver. cir-safety.org In vitro metabolism studies using hepatocytes from humans, rats, and mice have identified glucuronide and sulfate (B86663) conjugates as common metabolites for the related compound, p-aminophenol. industrialchemicals.gov.au These conjugation reactions increase the water solubility of the compound, facilitating its excretion in the urine. cir-safety.org Due to the methylation of the amino group in this compound, acetylation, another common pathway for aromatic amines, is not expected to occur. industrialchemicals.gov.au
Formation of Reactive Electrophilic Metabolites
The metabolism of aromatic amines can sometimes lead to the formation of reactive electrophilic metabolites, such as nitrenium ions, which have the potential to bind to cellular macromolecules like DNA and proteins, a key mechanism in chemical carcinogenesis. industrialchemicals.gov.au The stability of these potential carcinogenic nitrenium ions is considered an important factor in predicting the mutagenicity of these chemicals. industrialchemicals.gov.au
There is evidence of species-specific differences in metabolic activation. industrialchemicals.gov.au Compared with human hepatocytes, mouse hepatocytes have been shown to have a greater capacity to form reactive electrophilic metabolites from p-aminophenol, which may be linked to a deficiency in sulfotransferase activity in mice. industrialchemicals.gov.au
In Vitro and In Vivo Models for Toxicological Assessment
The toxicological profile of this compound has been evaluated through a variety of in vitro and in vivo models. These studies are crucial for understanding the substance's potential biological interactions and for assessing its safety.
In Vitro Models
In vitro testing provides a foundational understanding of the potential toxicity of this compound at the cellular and molecular levels. iloencyclopaedia.org These models allow for the investigation of specific toxicological endpoints in a controlled environment.
A range of in vitro assays has been employed to assess the genotoxic potential of this compound. Mixed results have been reported, with some studies indicating a potential for mutagenicity and clastogenicity under specific laboratory conditions. industrialchemicals.gov.au For instance, this compound has been shown to be mutagenic in vitro, inducing gene mutations in bacteria and cultured mammalian cells, as well as causing chromosome aberrations in mammalian cells. europa.eu
One key area of in vitro investigation has been the compound's potential to induce gene mutations. The Ames test, using various strains of Salmonella typhimurium, has been a common method. cir-safety.orgsigmaaldrich.com In some cases, with and without metabolic activation (S9 mix), the compound induced gene mutations in strains such as TA100 and TA1537. cir-safety.org
Mammalian cell gene mutation assays have also been utilized. The mouse lymphoma assay, using L5178Y cells, has shown that this compound can induce mutations at the TK locus, particularly in the presence of metabolic activation. europa.eucir-safety.org However, in another mammalian cell gene mutation test using the HPRT locus in L5178Y mouse lymphoma cells, the compound did not show mutagenic activity. cir-safety.org
Chromosome aberration tests using cultured human lymphocytes have demonstrated that this compound can be clastogenic, causing an increase in the frequency of chromosome aberrations both with and without metabolic activation. europa.eucir-safety.org
The Genomic Allergen Rapid Detection (GARD) platform, which uses a dendritic-like cell line, has been used to assess the skin sensitization potential of chemicals. oup.com In this context, this compound has been classified as a skin sensitizer. oup.com The local lymph node assay (LLNA) further supports this, identifying it as a moderate skin sensitizer.
Studies using reconstructed human skin models have been employed to investigate dermal absorption. industrialchemicals.gov.au Additionally, the interaction of this compound with hemoglobin has been studied in vitro using erythrocytes from different species, including humans, rabbits, dogs, and oxen. industrialchemicals.gov.aucir-safety.org These studies found that the compound caused the formation of methemoglobin more rapidly than p-aminophenol. cir-safety.org
Table 1: In Vitro Toxicological Assessment of this compound This table is interactive. You can sort and filter the data.
| Assay Type | Cell Line/System | Metabolic Activation | Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|
| Gene Mutation | Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA102) | With and without S9 mix | Gene mutations | Positive in TA100 (with and without S9) and TA1537 (with S9) | cir-safety.org |
| Gene Mutation | L5178Y Mouse Lymphoma Cells (TK locus) | With S9 mix | Gene mutations | Positive | europa.eucir-safety.org |
| Gene Mutation | L5178Y Mouse Lymphoma Cells (HPRT locus) | With and without S9 mix | Gene mutations | Negative | cir-safety.org |
| Chromosome Aberration | Human Lymphocytes | With and without S9 mix | Chromosome aberrations | Positive | europa.eucir-safety.org |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Not specified | DNA repair | Negative | europa.eu |
| Skin Sensitization | Dendritic-like cell line (GARD assay) | Not applicable | Skin sensitization | Positive (classified as a sensitizer) | oup.com |
| Hemoglobin Interaction | Human, Rabbit, Dog, and Ox Erythrocytes | Not applicable | Methemoglobin formation | Positive | industrialchemicals.gov.aucir-safety.org |
In Vivo Models
In vivo studies, primarily in rodent models, have been conducted to assess the systemic toxicity of this compound. These studies provide data on the compound's effects within a whole biological system. researchgate.net
Acute oral toxicity studies have been performed in rats. industrialchemicals.gov.aueuropa.eu In a preliminary study using female Sprague-Dawley rats, mortalities were observed at doses of 200 and 500 mg/kg body weight, with a minimal lethal dose reported as 200 mg/kg bw. industrialchemicals.gov.au In the main experiment, no deaths occurred at 100 mg/kg, although signs of toxicity like hypoactivity, piloerection, and dyspnea were observed. europa.eu The intravenous LD50 for p-Methylaminophenol sulphate in NMRI mice was estimated as 85 mg/kg. cir-safety.org
The genotoxic potential of this compound has also been evaluated in vivo, with generally negative results. industrialchemicals.gov.au A rat bone marrow micronucleus test, conducted according to OECD TG 474, showed no mutagenic effects at doses up to 400 mg/kg. cir-safety.org Similarly, an in vivo Unscheduled DNA Synthesis (UDS) test in rats was negative, indicating no DNA damage in the liver that would induce DNA excision repair. europa.eu However, one micronucleus assay in mice reported positive results with single intraperitoneal doses of 50 mg/kg and above. industrialchemicals.gov.au
Dermal toxicity has been assessed in rabbits. In a 13-week study, New Zealand White rabbits were treated with hair dye formulations containing this compound. industrialchemicals.gov.au At a 3% concentration, the compound was not found to be a skin irritant in rabbits under semi-occlusive conditions. industrialchemicals.gov.au It was also found to be only slightly and transiently irritating to rabbit eyes. industrialchemicals.gov.au
Reproductive and developmental toxicity studies in rats, where the compound was applied dermally, did not report any teratogenic or reproductive effects. industrialchemicals.gov.au
Table 2: In Vivo Toxicological Assessment of this compound This table is interactive. You can sort and filter the data.
| Study Type | Animal Model | Route of Administration | Endpoint | Observed Effects | Citation(s) |
|---|---|---|---|---|---|
| Acute Oral Toxicity | Sprague-Dawley Rats (female) | Oral gavage | Mortality | Minimal lethal dose reported as 200 mg/kg bw. At 100 mg/kg, hypoactivity, piloerection, and dyspnea were observed. | industrialchemicals.gov.aueuropa.eu |
| Acute Intravenous Toxicity | NMRI Mice | Intravenous | Mortality | LD50 estimated as 85 mg/kg. | cir-safety.org |
| Micronucleus Test | Sprague-Dawley Rats | Oral gavage | Mutagenicity | Negative at doses up to 400 mg/kg. | cir-safety.org |
| Micronucleus Test | Mice | Intraperitoneal | Mutagenicity | Positive at single doses of 50 mg/kg and above. | industrialchemicals.gov.au |
| Unscheduled DNA Synthesis (UDS) | Rats | Not specified | Genotoxicity | Negative. | europa.eu |
| Dermal Toxicity (13-week) | New Zealand White Rabbits | Dermal | Skin irritation | No significant toxicological differences observed with formulations containing up to 1.0% this compound. | industrialchemicals.gov.aucir-safety.org |
| Skin Irritation | New Zealand White Rabbits | Dermal | Skin irritation | Not irritating at a 3% concentration. | industrialchemicals.gov.au |
| Eye Irritation | New Zealand White Rabbits | Ocular | Eye irritation | Slightly and transiently irritating. | industrialchemicals.gov.au |
| Reproductive/Developmental Toxicity | Rats | Dermal | Teratogenicity/Reproductive effects | No effects reported with formulations containing up to 1% p-(Methylamino)phenol. | industrialchemicals.gov.au |
Environmental Fate and Ecotoxicology of P Methylamino Phenol Sulphate
Environmental Degradation Pathways
The environmental persistence and degradation of p-(Methylamino)phenol sulphate are determined by its susceptibility to biological and physical breakdown processes.
Studies on the biodegradability of this compound indicate that it is not readily biodegradable. carlroth.com In one study, a degradation rate of only 30% was observed over a 28-day period. carlroth.com Research suggests that while the compound is not easily broken down under aerobic conditions, some biodegradation can occur under anaerobic conditions by hydrolytic acidification bacteria, though the process is slow. researchgate.net The compound is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). cdhfinechemical.com It also does not significantly accumulate in organisms. carlroth.comcarlroth.com
This compound is known to be sensitive to light and is recommended to be stored in protected conditions as it slowly decomposes upon exposure. nih.govacs.org While specific photodegradation studies are limited, its chemical reactivity suggests pathways for degradation. As an electron-rich aromatic compound, it is readily degraded by oxidizing agents like hydrogen peroxide. wikipedia.org Studies involving chemical oxidation with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) have demonstrated its potential for degradation. researchgate.net Under optimal conditions (0.2 M H₂O₂, 9.0×10⁻⁴ M Fe²⁺, pH 3–5), an initial Chemical Oxygen Demand (COD) of a 5×10⁻³ M Metol solution was reduced by approximately 50% within two hours. researchgate.net
Ecotoxicological Impact and Environmental Risk Assessment
The ecotoxicological profile of this compound indicates a significant risk to environmental organisms, particularly in aquatic ecosystems. lobachemie.comsigmaaldrich.com
This compound is classified as very toxic to aquatic life, with long-lasting effects. fishersci.comcdhfinechemical.comcarlroth.comnih.govlobachemie.comsigmaaldrich.comscbt.com This high toxicity is a critical consideration for its environmental risk assessment, as its release into water bodies can have acute and chronic impacts on aquatic organisms. fishersci.com The high water solubility of the compound increases its mobility in the environment, potentially leading to the contamination of groundwater and surface water systems. fishersci.comsolubilityofthings.com
The following table summarizes key aquatic toxicity data for this compound:
| Test Type | Species | Endpoint | Value (mg/L) | Exposure Time (hours) | Reference |
| Acute Toxicity | Daphnia magna (Water flea) | EC50 | 0.019 | 96 | carlroth.comcarlroth.com |
| Acute Toxicity | Aquatic Invertebrates | LC50 | 0.019 | 96 | carlroth.comcarlroth.com |
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population. LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.
The degradation of this compound can result in the formation of various transformation products, which may also have an environmental impact. Upon heating, it decomposes to produce toxic fumes, including nitrogen oxides and sulfur oxides. inchem.org
Studies on the reaction of related phenolic compounds, such as 4-methylphenol, with atmospheric pollutants like nitrogen dioxide (NO₂) have shown the formation of nitrophenols (e.g., 2-nitro-4-methylphenol) and other byproducts. acs.org While the specific transformation products of this compound in the environment are not fully elucidated, it is crucial that wastewater containing this chemical and its potential byproducts undergoes treatment. acs.org Such treatment may involve methods like UV light and peroxide oxidation to ensure the complete removal of harmful substances before discharge into the environment. acs.org
Environmental Monitoring and Analytical Challenges
The monitoring of this compound in the environment is driven by its classification as a substance harmful to aquatic life with the potential for long-lasting effects. merckmillipore.com As an industrial and domestic wastewater pollutant, its presence in environmental compartments necessitates the development of sensitive and reliable analytical methods for its detection and quantification. nih.gov However, the trace-level analysis of this compound is not without its difficulties, including the complexity of environmental matrices and the need for highly sensitive instrumentation. researchgate.netepa.gov
Detection in Wastewater and Environmental Samples
This compound, also known as Metol, is recognized as a pollutant commonly found in industrial and domestic wastewater. nih.gov Its use in various industrial processes leads to its release into aquatic systems, posing potential ecological and health risks due to its toxicity and persistence. rmit.edu.vn The compound's presence has been confirmed in various environmental samples, underscoring the importance of monitoring. rmit.edu.vnacs.org
Research has focused on detecting this compound in real-world water samples to validate the applicability of newly developed analytical methods. For instance, the efficacy of electrochemical sensors has been successfully tested by detecting the compound in spiked samples from diverse environmental sources, including pond water, river water, and sediment. rmit.edu.vn Similarly, other analytical techniques have been applied to the determination of Metol content in artificial wastewater samples with satisfactory outcomes. researchgate.net The compound is considered an environmental contaminant, and its detection in such samples confirms the need for robust monitoring tools to ensure environmental protection. rmit.edu.vn
Method Development for Trace Analysis
Significant research has been dedicated to developing simple, rapid, and cost-effective analytical methods for the trace analysis of this compound. researchgate.netechemcom.com A primary focus has been on electrochemical techniques, which offer high sensitivity and the potential for on-site analysis. nih.govresearchgate.net
Electrochemical sensors, often based on modified screen-printed carbon electrodes (SPCE) or glassy carbon electrodes (GCE), have shown considerable promise. rmit.edu.vnresearchgate.net These methods typically employ techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to measure the electro-oxidation of the compound. nih.govresearchgate.net Modifications of these electrodes with various nanocomposites, such as calcium molybdate/vanadium-doped graphitic carbon nitride (CaMoO4/V-gCN) or dysprosium stannate/functionalized halloysite (B83129) nanotubes (Dy2Sn2O7/F-HNT), enhance the sensor's performance by increasing the active surface area and facilitating faster electron transfer, leading to improved sensitivity and lower detection limits. nih.govrmit.edu.vn
Beyond electrochemical methods, other analytical techniques have been explored. Spectrophotometric methods, often coupled with flow injection analysis (FIA), provide an alternative for quantification. echemcom.comresearchgate.net These methods are based on reactions, such as charge-transfer interactions in the presence of an oxidizing agent, that produce a colored product whose absorbance can be measured. echemcom.comresearchgate.net While techniques like High-Performance Liquid Chromatography (HPLC) exist for the analysis of similar compounds, the development of electrochemical and spectrophotometric methods is often driven by the need for lower cost, simpler processes, and faster analysis times. researchgate.net
The performance of various developed methods for the determination of this compound is summarized in the table below.
| Analytical Method | Electrode/Reagent | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sample Matrix | Reference |
| Differential Pulse Voltammetry (DPV) | CaMoO4/V-gCN/SPCE | 0.002 - 1222.11 | 0.05 | Real environmental samples | nih.gov |
| Voltammetry | LiCoO2/CILE | 0.4 - 400.0 | 0.246 | Artificial wastewater | researchgate.net |
| Differential Pulse Voltammetry (DPV) | Dy2Sn2O7/F-HNT/SPCE | 0.01 - 110.5 | 0.0031 | Pond water, river water, sediment | rmit.edu.vn |
| Differential Pulse Voltammetry (DPV) | CoMn2O4@RGO/SPCE | 0.01 - 137.65 | 0.050 | - | researchgate.net |
| Differential Pulse Voltammetry (DPV) | MoS2/SPCE | 0.2 - 1211 | 0.01 | - | researchgate.net |
| Flow Injection Analysis (FIA) | p-Methylaminophenol Sulfate (B86663) (MFS) with Sodium periodate (B1199274) | 0.059 - 473.1 | 1.4x10⁻⁵ mg/mL | Pharmaceutical preparations | echemcom.com |
Advanced Applications and Future Research Directions
Developments in Photographic Chemistry and Imaging Science
Historically, p-(Methylamino)phenol sulphate has been a cornerstone in photographic development, prized for its ability to reduce silver halides to metallic silver, thereby rendering a latent image visible. ontosight.ai It is recognized as an excellent developing agent for most continuous-tone applications and has been a key ingredient in numerous published developer formulas and commercial products. wikipedia.orgfishersci.no Its synergistic relationship with hydroquinone (B1673460) is particularly noteworthy. By varying the proportions of this compound and hydroquinone, photographers can achieve a range of contrast levels in the final image. wikipedia.org This flexibility has cemented its place in classic developer formulations like Eastman Kodak's D-76 film developer and D-72 print developer. wikipedia.org
While digital imaging has largely supplanted traditional film photography, research continues into the fundamental chemistry of silver halide development. Modern studies often utilize advanced analytical techniques to understand the electrochemical behavior of developing agents like this compound. For instance, research has explored its electrooxidation on modified electrodes, which provides insights into the electron transfer processes that are fundamental to photographic development. researchgate.net This ongoing research is not merely academic; it can inform the niche markets of artisanal and archival photography, where the unique aesthetic qualities of film are still highly valued. Furthermore, a deeper understanding of these chemical processes can have implications for other imaging technologies that rely on silver nanoparticles or similar reduction-based image-forming mechanisms.
Potential in Material Science and Polymer Chemistry
The inherent chemical properties of this compound, particularly its reducing capabilities and phenolic structure, suggest a range of potential applications in material science and polymer chemistry. Phenolic compounds are well-known precursors for polymers and resins, and the amine group in this compound introduces additional functionality that could be exploited for creating novel materials.
Research in this area is still nascent, but the possibilities are intriguing. For example, the compound could potentially be used as a monomer or a cross-linking agent in the synthesis of specialized polymers. Its antioxidant properties, a common feature of phenolic compounds, could be harnessed to protect materials from degradation. Furthermore, its ability to participate in redox reactions opens up possibilities for its use in the development of functional materials, such as those used in sensors or electronic devices. chemscene.com The exploration of these applications is a promising avenue for future research, potentially leading to the development of new materials with unique and valuable properties.
Investigation in Pharmaceutical and Biomedical Fields
The potential of this compound and its derivatives in the pharmaceutical and biomedical fields is an area of growing interest. ontosight.ai While its use in these areas is less prominent than in photography, its chemical structure warrants investigation for potential therapeutic applications. ontosight.ai
Recent studies have begun to explore the biological activities of compounds structurally related to this compound. For instance, a 2022 study investigated the use of this compound in a charge-transfer interaction for the spectrophotometric determination of certain drugs, highlighting its utility in analytical pharmaceutical chemistry. echemcom.com
Antibacterial Susceptibility of Derivatives
A significant area of investigation is the antibacterial potential of derivatives of this compound. Research has shown that certain derivatives of 2-oxo-1,2-dihydroquinoline containing a methylamino group exhibit potent activity against bacterial enzymes like DNA gyrase. acs.org One such derivative, compound 13e, demonstrated significant inhibitory activity against E. coli DNA gyrase and antibacterial activity against both E. coli and S. aureus. acs.org
Another study focused on 4-Methyl-2-[(methylamino)methyl]phenol, a structurally related compound, and found it to have antibacterial activity against Gram-positive pathogens, particularly Staphylococcus aureus. smolecule.com This compound was shown to inhibit the quorum regulator SarA, leading to a decrease in virulence factor expression and biofilm formation. smolecule.com These findings suggest that the methylamino-phenol scaffold could be a valuable starting point for the development of new antibacterial agents. smolecule.comacs.org
Table 1: Antibacterial Activity of a p-(Methylamino)phenol Derivative
| Compound | Target Organism | Activity |
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative (13e) | E. coli | Antibacterial activity of 64 µg/mL |
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative (13e) | S. aureus | Antibacterial activity of 16 µg/mL |
Data sourced from a 2020 study on DNA gyrase inhibitors. acs.org
Emerging Research Areas and Unexplored Properties
Beyond the established and developing applications, there are several emerging research areas where this compound could play a role. Its electrochemical properties, for example, could be further explored for applications in electro-organic synthesis or as a component in redox flow batteries. researchgate.net The compound's interaction with various metal ions could also be a fruitful area of research, potentially leading to new methods for metal recovery or the development of novel catalysts.
The toxicological profile of this compound has been studied, particularly in the context of its use in hair dyes and as a photographic developer. industrialchemicals.gov.auhaz-map.comscbt.com However, a deeper understanding of its metabolic pathways and its effects on a wider range of biological systems could reveal new toxicological concerns or, conversely, identify new therapeutic possibilities.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. AI and ML can be used to predict the properties of novel derivatives, accelerating the discovery of new materials and therapeutic agents. nih.gov For example, machine learning models could be trained on existing data to predict the antibacterial activity of new this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.
Q & A
Q. What are the critical physicochemical properties of p-(Methylamino)phenol sulphate relevant to experimental design?
The compound crystallizes as colorless needles, decomposes at 250–260°C, and has a density of 1.577 g/cm³ . Solubility varies significantly with temperature: it dissolves in 20 parts cold water and 6 parts boiling water but is insoluble in ether . These properties dictate storage conditions (dry, light-protected environments) and solvent selection for synthesis or analytical applications. Methodologically, thermal stability must be considered when designing high-temperature reactions or drying protocols .
Q. How should researchers safely handle this compound in laboratory settings?
The compound is a neurotoxin and hepatotoxin, requiring strict safety measures. Use fume hoods for powder handling to avoid inhalation, and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact . Storage must avoid dust formation, and spills should be neutralized with inert absorbents (e.g., vermiculite) . For waste disposal, comply with local regulations for sulfonate-containing toxicants due to aquatic toxicity .
Q. What validated methods exist for synthesizing high-purity this compound?
The ACS reagent-grade synthesis involves sulfonation of 4-(methylamino)phenol under controlled sulfuric acid conditions, followed by crystallization. Purity (>99.0%) is verified via high-performance liquid chromatography (HPLC) or titration, with residual sulfate quantified gravimetrically . Contaminants like unreacted phenol or sulfonic acid derivatives must be monitored using UV-Vis spectroscopy (λmax = 270 nm) .
Advanced Research Questions
Q. How can this compound be optimized for trace phosphate detection in environmental samples?
Prepare a reagent solution by dissolving 0.2 g of the compound in 100 mL water with 20 g sodium bisulfite. Validate sensitivity by spiking 0.005–0.020 mg/L phosphate (PO₄³⁻) into 0.5 N H₂SO₄, adding ammonium molybdate, and incubating for 2 hours. A linear increase in blue color intensity (λ = 650 nm) confirms reagent efficacy . Interference from silicate ions can be mitigated by adjusting acidity to pH 1.5–2.0 .
Q. What experimental strategies resolve contradictions in reported melting points (250–260°C vs. 260°C with decomposition)?
Discrepancies arise from differing heating rates and sample purity. Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen to isolate decomposition events. Impurities like residual sulfuric acid lower the observed mp; recrystallize from ethanol-water (1:3) and verify purity via FT-IR (absence of S=O stretches at 1250 cm⁻¹) .
Q. How does this compound induce oxidative stress in cellular models, and how can this be quantified?
The compound depletes glutathione (GSH) by forming thiol adducts, increasing reactive oxygen species (ROS). In vitro, treat HepG2 cells with 10–100 µM doses and measure ROS via DCFH-DA fluorescence (Ex/Em: 485/535 nm). Parallel GSH assays (e.g., Ellman’s reagent) and LC-MS/MS analysis of protein adducts (e.g., cysteinyl-metabolites) confirm mechanism .
Q. What chromatographic techniques are suitable for separating this compound from its metabolic byproducts?
Use reversed-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water:acetonitrile (95:5). Detection at 280 nm resolves the parent compound from sulfonated metabolites. For urine samples, solid-phase extraction (Oasis HLB cartridges) improves recovery rates >90% .
Methodological Considerations for Data Analysis
Q. How should researchers statistically analyze dose-response relationships in toxicity studies?
Apply nonlinear regression (e.g., four-parameter logistic model) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For ROS data, normalize to vehicle controls and report fold changes ± SEM. Software like GraphPad Prism or R (drc package) is recommended .
Q. What quality control steps ensure reagent consistency in long-term photochemical studies?
Batch-test reagent solutions monthly via UV-Vis (absorbance at 270 nm ± 2% deviation). Store aliquots at -20°C in amber vials to prevent photodegradation. Include a positive control (0.01 mg/L phosphate) in each assay to monitor sensitivity drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
